![molecular formula C18H29N3O4 B2564714 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1206985-34-3](/img/structure/B2564714.png)
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, also known as DMPEU, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMPEU is a urea derivative that has been synthesized through a multistep process, and its properties have been studied to determine its mechanism of action and potential therapeutic uses.
Scientific Research Applications
Anti-acetylcholinesterase Activity
Compounds similar to 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for antiacetylcholinesterase activity. This research is crucial in understanding and developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors play a significant role. The flexibility in the molecular structure of these compounds allows for efficient interaction with the enzyme's hydrophobic binding sites (J. Vidaluc et al., 1995).
Anticancer Agents
Diaryl ureas, similar in structure to the compound , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant effects, indicating their potential as new anticancer agents and as possible BRAF inhibitors for further research (Jian Feng et al., 2020).
Cannabinoid Receptor Modulation
Research on 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) has shown its role as a cannabinoid CB1 receptor allosteric antagonist. This is relevant in the context of neuronal excitability and could provide therapeutic alternatives in the treatment of CNS diseases (Xiaowei Wang et al., 2011).
Synthesis of Unsymmetrical Ketones
N,N'-dimethoxy-N,N'-dimethylurea, a compound related to this compound, has been used as a carbonyl dication equivalent in organometallic addition reactions. This application is significant in the field of organic synthesis, particularly in the synthesis of unsymmetrical ketones (W. L. Whipple et al., 1991).
Antimicrobial Evaluation
Novel derivatives of urea, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. This research is vital in the development of new antimicrobial agents and in understanding the structure-activity relationships of these compounds (V. Rani et al., 2014).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-23-12-11-21-9-7-14(8-10-21)13-19-18(22)20-15-5-4-6-16(24-2)17(15)25-3/h4-6,14H,7-13H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWDTUATBBPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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